Methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate
Description
Methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate is a spirocyclic compound featuring a six-membered azaspiro ring fused with a three-membered carbocyclic system. The molecule contains a methyl ester group at position 8 and two methyl substituents at position 2, contributing to its steric and electronic properties. The methyl ester variant likely has a molecular formula of C₁₀H₁₇NO₂ (estimated MW 187.25), enhancing lipophilicity compared to ethyl ester derivatives.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-10(2)5-11(6-10)7-12-4-8(11)9(13)14-3/h8,12H,4-7H2,1-3H3 |
InChI Key |
SMLWFSJIUQTJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CNCC2C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Cyclization and Esterification
This method draws inspiration from spirocyclic amine syntheses documented in patent CN113214290A, adapting its four-step approach for the target compound.
Step 1: Acylation of Amino Alcohol Precursor
A hypothetical precursor, 3-((benzylamino)methyl)-2,2-dimethylcyclohexanol, reacts with methyl chloroacetate in dichloromethane or acetonitrile under basic conditions (triethylamine or potassium carbonate) at 0–10°C. The benzyl group acts as a protecting group for the amine, while the chloroacetate introduces the ester moiety.
Step 2: Base-Mediated Cyclization
The intermediate undergoes intramolecular cyclization in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This step forms the azaspiro[3.4]octane core. Reaction temperatures are maintained at 0–25°C to prevent side reactions.
Step 3: Reduction of Amide to Amine
Lithium aluminum hydride (LiAlH$$_4$$) in THF reduces the amide group to a secondary amine. Stoichiometric excess (1.1–2.0 eq) ensures complete conversion, with careful quenching using aqueous NaOH to avoid vigorous exothermic reactions.
Step 4: Deprotection via Catalytic Hydrogenation
Palladium-catalyzed hydrogenation (H$$_2$$, 20–50 psi) in acetic acid removes the benzyl protecting group, yielding the free amine. Subsequent esterification with methyl iodide in methanol finalizes the methyl carboxylate.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methyl chloroacetate, Et$$3$$N, CH$$2$$Cl$$_2$$ | 65–70 |
| 2 | NaH, THF, 0°C | 50–60 |
| 3 | LiAlH$$_4$$, THF, 25°C | 40–50 |
| 4 | Pd/C, H$$_2$$, AcOH | 70–80 |
Comparative Analysis of Methodologies
Yield and Scalability
Route 1 offers moderate yields (40–80%) but requires stringent anhydrous conditions, complicating industrial scalability. In contrast, Route 2’s one-pot approach improves throughput but risks side reactions during cyclization.
Byproduct Formation
Route 1’s acylation step may produce chloroacetylated byproducts if stoichiometry is imprecise. Route 2’s Mannich reaction risks oligomerization without precise pH control.
Optimization Strategies
Solvent Selection
Replacing THF with methyl tert-butyl ether (MTBE) in cyclization steps enhances reaction safety due to MTBE’s higher boiling point and reduced peroxide formation risk.
Catalytic Alternatives
Using Raney nickel instead of palladium for hydrogenation lowers costs without compromising deprotection efficiency.
Flow Chemistry Integration
Continuous-flow systems could mitigate exothermic risks in LiAlH$$_4$$ reductions, improving scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving spirocyclic compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group and Reactivity Analysis
- Ethyl esters (e.g., ) may offer better solubility in organic solvents due to longer alkyl chains.
- Heteroatom Modifications: The 2-oxa variant () replaces a carbon with oxygen, increasing polarity and hydrogen-bonding capacity, which could influence pharmacokinetic properties .
Substituent Effects :
Research Findings and Trends
- Lipophilicity vs. Bioavailability : Methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate’s higher lipophilicity (vs. oxa/thia analogs) may enhance membrane permeability but reduce aqueous solubility, a critical trade-off in drug design.
- Thermal Stability : Thia-containing spiro compounds (e.g., ) often exhibit greater thermal stability due to sulfur’s electron-withdrawing effects .
- Catalytic Applications : highlights ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate as a building block, suggesting utility in asymmetric catalysis or ligand design .
Q & A
Basic: What are common synthetic routes for Methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate?
Answer:
The synthesis typically involves cyclization reactions to form the spirocyclic core. A general approach includes:
Spiroannulation : Combining a bicyclic precursor (e.g., a lactam or ketone) with a methyl ester-bearing fragment via acid-catalyzed or photochemical cyclization.
Functionalization : Introducing dimethyl groups at the 2-position through alkylation or nucleophilic substitution.
Esterification : Final carboxylate ester formation using methanol under acidic or basic conditions.
Key intermediates are characterized by NMR and mass spectrometry to confirm regiochemistry. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed .
Basic: How is the spirocyclic structure of this compound confirmed experimentally?
Answer:
X-ray crystallography is the gold standard for unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement of crystallographic data, particularly for resolving spirocyclic bond angles and torsional strain . Complementary methods include:
- NMR : DEPT-135 and -COSY to assign quaternary carbons and proton coupling in the spiro core.
- IR Spectroscopy : Identification of ester carbonyl (C=O) stretches (~1700–1750 cm) and sp hybridized N-H (if present).
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination to verify molecular formula .
Advanced: How can synthetic yields be optimized for stereochemically complex derivatives of this compound?
Answer:
Yield optimization requires addressing steric hindrance and conformational flexibility:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Lower temperatures reduce side reactions (e.g., epimerization).
- Catalysis : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation or Pd-catalyzed cross-coupling improve enantiomeric excess.
- Computational Modeling : DFT calculations predict transition-state energies to guide reaction conditions (e.g., activation barriers for cyclization steps) .
Advanced: How are data contradictions resolved in structural studies (e.g., crystallography vs. NMR)?
Answer:
Discrepancies between crystallographic and NMR data often arise from dynamic effects (e.g., ring puckering):
Variable-Temperature NMR : Detects conformational exchange broadening in signals.
Density Functional Theory (DFT) : Compares calculated NMR chemical shifts with experimental values to validate static vs. dynamic structures.
Multi-Conformer Crystallographic Refinement : SHELXL’s TWIN/BASF commands model disorder in the spiro core.
Solid-State NMR : Resolves discrepancies by analyzing rigid conformers in the crystal lattice .
Basic: What are preliminary biological screening strategies for this compound?
Answer:
Initial screening focuses on target-agnostic assays:
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : High-throughput fluorometric assays for kinases, proteases, or GPCRs.
- ADME Profiling : Microsomal stability (CYP450), plasma protein binding, and LogP determination via HPLC.
Positive hits are prioritized for structure-activity relationship (SAR) studies .
Advanced: How does the dimethyl substitution at the 2-position influence bioactivity?
Answer:
The dimethyl groups enhance:
- Metabolic Stability : Steric shielding reduces oxidative metabolism at the spiro core.
- Target Affinity : Hydrophobic interactions with binding pockets (e.g., dopamine transporter).
- Conformational Restriction : Predefined spiro geometry improves selectivity. SAR studies involve synthesizing analogs (e.g., mono-methyl, ethyl) and comparing IC values in functional assays .
Advanced: What computational methods are used to predict reactivity of the azaspiro ring?
Answer:
- Molecular Dynamics (MD) : Simulates ring-opening/closing kinetics under physiological conditions.
- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps.
- pKa Prediction : Tools like MarvinSuite estimate basicity of the spirocyclic nitrogen, guiding protonation-dependent reactivity.
- Docking Studies : Predict binding modes to biological targets (e.g., enzymes, receptors) using AutoDock Vina .
Basic: How is purity assessed for this compound in synthetic batches?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify impurities.
- Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values.
- Chiral HPLC/Polarimetry : Ensures enantiomeric purity if stereocenters are present.
- TLC : Monitors reaction progress using silica plates and iodine/UV visualization .
Advanced: What strategies mitigate racemization during spirocyclic synthesis?
Answer:
- Chiral Pool Synthesis : Use enantiopure starting materials (e.g., amino acids).
- Dynamic Kinetic Resolution : Catalysts (e.g., Ru-BINAP) invert configuration during bond formation.
- Low-Temperature Conditions : Minimize thermal epimerization.
- Enzymatic Methods : Lipases or esterases resolve diastereomers in kinetic resolutions .
Advanced: How is the compound’s spirocyclic scaffold leveraged in drug design?
Answer:
The scaffold offers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
